2-Bromooctanoyl bromide chemical properties
2-Bromooctanoyl bromide chemical properties
An In-Depth Technical Guide to 2-Bromooctanoyl Bromide: Properties, Reactivity, and Synthetic Utility
Introduction
2-Bromooctanoyl bromide is a bifunctional organic compound featuring both an acyl bromide and an alkyl bromide moiety. Specifically, the bromine atom at the alpha-position to the carbonyl group classifies it as an α-bromo acyl bromide. This unique structural arrangement imparts a high degree of reactivity, making it a versatile and valuable intermediate in advanced organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures where the controlled introduction of a C8 carbon chain with reactive handles at both the C1 and C2 positions is desired. This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and practical applications of 2-bromooctanoyl bromide, grounded in established chemical principles.
Physicochemical and Structural Properties
The identity and physical characteristics of a chemical reagent are fundamental to its application in the laboratory. 2-Bromooctanoyl bromide is typically encountered as a colorless to light yellow liquid with a sharp, pungent odor characteristic of acyl halides.[1] Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis.[2]
Below is a summary of its key physicochemical properties compiled from various chemical data sources.
Table 1: Physicochemical Properties of 2-Bromooctanoyl Bromide
| Property | Value | Source(s) |
| IUPAC Name | 2-bromooctanoyl bromide | [3] |
| CAS Number | 106265-08-1 | [3] |
| Molecular Formula | C₈H₁₄Br₂O | [3] |
| Molecular Weight | 286.00 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.55 - 1.7 g/cm³ | [1][4] |
| Boiling Point | ~190-195 °C | [1] |
| Melting Point | ~-10 °C | [1] |
| Canonical SMILES | CCCCCCC(C(=O)Br)Br | [3] |
Molecular Structure
The structure of 2-Bromooctanoyl bromide is defined by an eight-carbon acyl chain with two bromine substituents. One bromine atom is part of the acyl bromide functional group, while the second is located at the adjacent (alpha) carbon.
Caption: Dual reactivity pathways of 2-Bromooctanoyl bromide.
Synthesis and Experimental Protocols
The Hell-Volhard-Zelinsky (HVZ) Reaction
The benchmark method for synthesizing α-bromo acyl bromides like 2-bromooctanoyl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction. [5][6]This reaction facilitates the α-bromination of a carboxylic acid that possesses at least one α-hydrogen. Carboxylic acids themselves do not enolize sufficiently for direct bromination. [7]The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a phosphorus halide catalyst, such as phosphorus tribromide (PBr₃). [8][9] The mechanism proceeds in three key stages:
-
Acyl Bromide Formation: Octanoic acid reacts with PBr₃ to form octanoyl bromide. [10]2. Enolization: The octanoyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. [6][11]3. α-Bromination: The electron-rich enol intermediate attacks molecular bromine (Br₂) to yield the final 2-bromooctanoyl bromide product. [10][11]
Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of 2-Bromooctanoyl Bromide
This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction. [12][13] Materials:
-
Octanoic acid
-
Red phosphorus (or catalytic PBr₃)
-
Liquid Bromine (Br₂)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with octanoic acid and a catalytic amount of red phosphorus.
-
Initial Reaction: Gently warm the mixture.
-
Bromine Addition: Add bromine dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours until the evolution of HBr gas ceases.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-bromooctanoyl bromide.
Causality and Trustworthiness: The use of PBr₃ (often generated in situ from red phosphorus and bromine) is critical because the acyl bromide intermediate is the species that readily enolizes, which is the mechanistic linchpin for the α-bromination step. [9]The final distillation is a self-validating purification step, as the desired product has a distinct boiling point, separating it from unreacted starting material or byproducts.
Spectroscopic Characterization
While actual spectra should be run for confirmation, the structure of 2-bromooctanoyl bromide allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton on the α-carbon (C2) would appear as a characteristic multiplet significantly downfield (estimated ~4.0-4.5 ppm) due to the deshielding effects of both the adjacent bromine atom and the carbonyl group. Protons on the alkyl chain would appear further upfield.
-
¹³C NMR: The carbonyl carbon would exhibit a resonance in the typical acyl halide region (~160-170 ppm). The α-carbon, bonded to bromine, would also be significantly downfield compared to a standard alkyl carbon.
-
Infrared (IR) Spectroscopy: A very strong, sharp absorption peak would be observed in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an acyl bromide. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500-750 cm⁻¹. [14]
Applications in Research and Drug Development
2-Bromooctanoyl bromide serves as a powerful building block for introducing lipophilic carbon chains with tailored functionality.
-
Pharmaceutical Intermediates: It is a precursor for synthesizing various active pharmaceutical ingredients (APIs). The dual reactivity allows for the attachment of the octanoyl backbone to a core structure via the acyl bromide, while the α-bromo position remains available for subsequent modification to modulate biological activity. []* Strategic Bromination in Drug Design: The introduction of bromine into a drug candidate is a recognized strategy in medicinal chemistry. Bromine can increase potency, improve metabolic stability, or alter pharmacokinetic profiles. [16][17][18]As a brominated building block, 2-bromooctanoyl bromide offers a direct route to incorporate these benefits.
-
Agrochemicals and Dyes: The compound is also used in the synthesis of pesticides and dyes, where its reactivity allows for the covalent attachment to other molecular frameworks. [1]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling 2-bromooctanoyl bromide.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][19][20]Its vapors are irritating to the respiratory system. [21]It reacts violently with water.
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [19][21]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture. [20][22]The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and bases. [2]
References
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ChemBK. (2024). octanoyl bromide, 2-bromo-. [Link]
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PubChem. (n.d.). 2-Bromooctanoyl bromide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]
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LookChem. (n.d.). 2-bromooctanoyl bromide. [Link]
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PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]
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Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]
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Chemistry LibreTexts. (2023). Hell-Volhard-Zelinsky reaction. [Link]
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